molecular formula C9H8ClN3S B041047 6-chloro-N-2-thiazolyl-3-pyridinemethanamine CAS No. 913482-62-9

6-chloro-N-2-thiazolyl-3-pyridinemethanamine

Cat. No. B041047
M. Wt: 225.7 g/mol
InChI Key: MBJWUWGIXAKIHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 6-chloro-N-2-thiazolyl-3-pyridinemethanamine consists of a thiazole ring attached to a pyridine ring via a methanamine linker. The compound has a molecular weight of 225.7 g/mol.

properties

IUPAC Name

N-[(6-chloropyridin-3-yl)methyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3S/c10-8-2-1-7(5-12-8)6-13-9-11-3-4-14-9/h1-5H,6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJWUWGIXAKIHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CNC2=NC=CS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-2-thiazolyl-3-pyridinemethanamine

Synthesis routes and methods

Procedure details

N-[(6-chloro-3-pyridinyl)methylene]-2-thiazolamine (i.e. the product of Step A) (0.55 g, 2.46 mmol) was added portionwise to a stirred excess of sodium borohydride (0.45 g, 11.8 mmol) in methanol (30 mL). Additional portions of sodium borohydride (2×1 equivalent) were added during the addition of the imine to maintain an exothermic reaction. After addition was complete, the reaction mixture was allowed to stir for 5 min at ambient temperature. The excess reducing agent was quenched by adding glacial acetic acid until gas evolution ceased. The clear reaction mixture was concentrated, and the resulting residue was partitioned between saturated aqueous sodium carbonate and ethyl acetate. The aqueous phase was extracted with ethyl acetate (3×30 mL), and the combined organic phases were washed with brine, dried (MgSO4) and concentrated to give the title compound as a tan powder (0.55 g).
Name
N-[(6-chloro-3-pyridinyl)methylene]-2-thiazolamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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